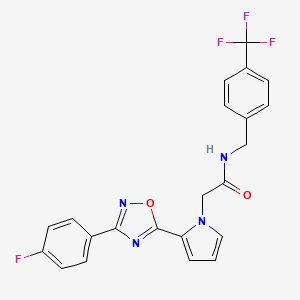
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a trifluoromethylbenzyl group. These groups are often found in compounds with unique biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and aromatic rings could contribute to its stability, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties A study by Parikh and Joshi (2014) details the synthesis and evaluation of oxadiazole derivatives, highlighting their potent antimicrobial properties against a variety of bacterial and fungal strains. The presence of fluorine atoms significantly enhances their antimicrobial efficacy, suggesting that similar structural components in our compound of interest could confer advantageous biological activities (Parikh & Joshi, 2014).
Radioligand Development for PET Imaging Dollé et al. (2008) report on the radiosynthesis of [18F]PBR111, a compound designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa). The study showcases the utility of fluorine-substituted compounds in developing radioligands for neuroimaging, indicating the potential research applications of fluorine-enriched molecules like the one for diagnostic purposes (Dollé et al., 2008).
Src Kinase Inhibition and Anticancer Activity Research on N-benzyl-substituted acetamide derivatives, including studies by Fallah-Tafti et al. (2011), explores their synthesis and evaluation as Src kinase inhibitors, demonstrating significant anticancer activities. This suggests that compounds with similar structures may hold promise as anticancer agents, particularly in targeting specific signaling pathways involved in tumor growth (Fallah-Tafti et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions Mary et al. (2020) delve into the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, assessing their photovoltaic efficiency and ligand-protein interactions. Their findings underscore the multifaceted applications of such compounds in renewable energy research and drug design, potentially extending to the compound in discussion (Mary et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2/c23-17-9-5-15(6-10-17)20-28-21(32-29-20)18-2-1-11-30(18)13-19(31)27-12-14-3-7-16(8-4-14)22(24,25)26/h1-11H,12-13H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLVBCMWROJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2860239.png)

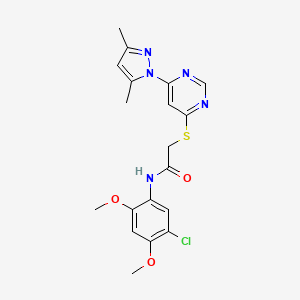
![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)
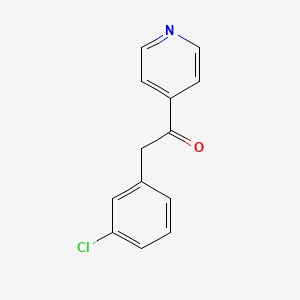
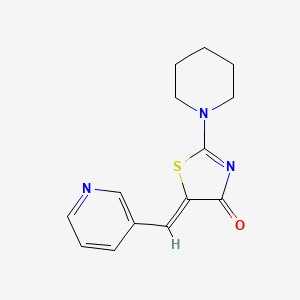
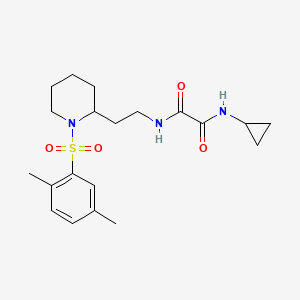

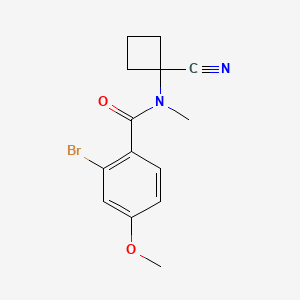
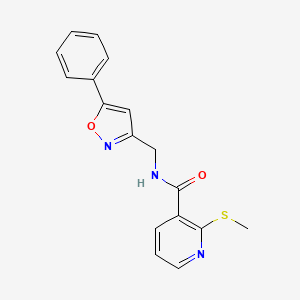
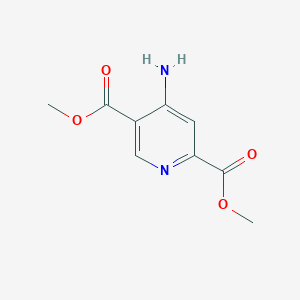
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)